![molecular formula C16H18BBrN2O4S2 B14209284 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- CAS No. 836637-10-6](/img/structure/B14209284.png)
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of diazaborolidines These compounds are known for their unique structural features, which include a boron-nitrogen heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of N,N’-bis-p-toluenesulfonyl-1,2-diphenylethylenediamine with a bromoborane reagent. The reaction is carried out in a dry solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is cooled to 0°C, then warmed to room temperature and maintained for a specific period before the solvent and by-products are removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can engage in coupling reactions with other organic molecules, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazaborolidines, while oxidation and reduction reactions can produce different boron-containing compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Its reactivity and ability to form stable complexes with various biomolecules make it useful in drug design and development.
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the stabilization of reaction intermediates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Benzodiazaborol-2-yl: Similar in structure but with a benzene ring, known for its luminescent properties.
1,3,2-Diazaborol-2-yl: Lacks the bromine and sulfonyl groups, making it less reactive in certain types of reactions.
1,3,2-Diazaborolidinyl: Similar but with different substituents, affecting its reactivity and applications.
Uniqueness
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is unique due to the presence of both bromine and sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various molecules makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
836637-10-6 |
|---|---|
Fórmula molecular |
C16H18BBrN2O4S2 |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
2-bromo-1,3-bis-(4-methylphenyl)sulfonyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C16H18BBrN2O4S2/c1-13-3-7-15(8-4-13)25(21,22)19-11-12-20(17(19)18)26(23,24)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
GSMISULDXUGGEL-UHFFFAOYSA-N |
SMILES canónico |
B1(N(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
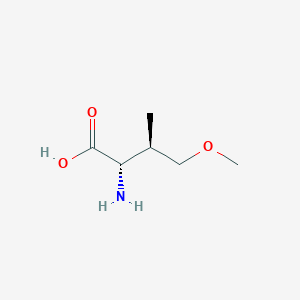
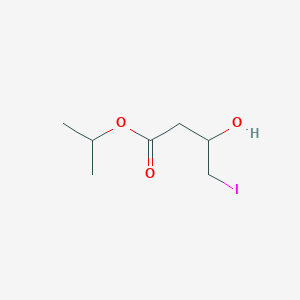

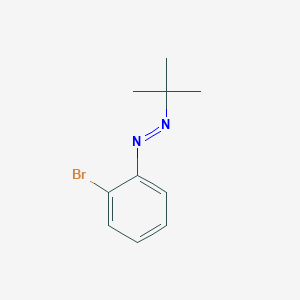
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
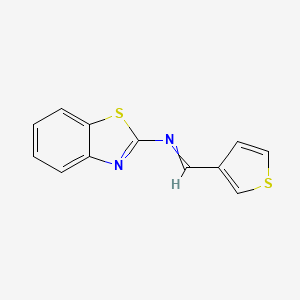

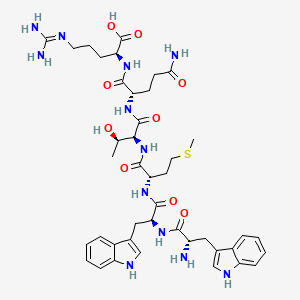
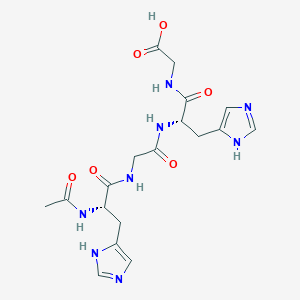
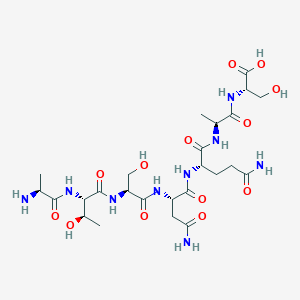
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
